2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of naphthyridines
Preparation Methods
The synthesis of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves several steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different reaction conditions . The reaction typically involves stirring without solvent at room temperature or using a steam bath at elevated temperatures. Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential anticancer, anti-HIV, and antimicrobial activities.
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new drugs and materials.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. The sulfanyl group can form covalent bonds with target proteins, altering their function and activity. The acetamide group can enhance the compound’s binding affinity to its targets, increasing its potency and efficacy.
Comparison with Similar Compounds
Similar compounds to 2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide include:
3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-2(1H)-thione: This compound shares a similar naphthyridine core and cyano group but differs in the presence of a thione group.
Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene): This compound has a similar cyano group but differs in its perfluorinated structure and application in polymer chemistry.
2-methyl thio-3,5 or 6-methyl pyrazine: This compound has a similar sulfanyl group but differs in its pyrazine core and application in flavor and fragrance industry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14(15-6-4-3-5-7-15)22-19(25)13-26-20-16(11-21)10-17-12-24(2)9-8-18(17)23-20/h3-7,10,14H,8-9,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOAMKXOHBTEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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